tert-Butyl 20-Hydroxyicosanoate
Description
tert-Butyl 20-Hydroxyicosanoate is a synthetic ester derived from 20-hydroxyicosanoic acid, where the hydroxyl group at the terminal (20th) carbon is esterified with a tert-butyl group. This compound is structurally characterized by a long aliphatic chain (20 carbons) and a bulky tert-butyl moiety, which confers steric hindrance and influences its physicochemical properties. Such esters are often utilized in organic synthesis as protected intermediates for carboxylic acids or hydroxy fatty acids, offering stability under basic or nucleophilic conditions . While specific data on this compound are scarce in the provided evidence, its behavior can be inferred from structurally related tert-butyl derivatives, such as tert-Butyl Alcohol, tert-Butyl Acetate, and tert-Butyl α-hydroxyisobutyrate (see Table 1).
Properties
Molecular Formula |
C24H48O3 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
tert-butyl 20-hydroxyicosanoate |
InChI |
InChI=1S/C24H48O3/c1-24(2,3)27-23(26)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-25/h25H,4-22H2,1-3H3 |
InChI Key |
UNVCJVIGKUUMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 20-Hydroxyicosanoate can be synthesized through esterification reactions involving eicosanoic acid and tert-butyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Esterification and Transesterification
The tert-butyl ester group undergoes acid-catalyzed transesterification with alcohols, replacing the tert-butoxy moiety. For example:
-
Conditions : Catalytic acid (e.g., TsOH, TfNH) in anhydrous solvents like tert-butyl acetate or dichloromethane .
-
Yield : Up to 86% for tert-butyl ester derivatives under optimized conditions .
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Transesterification | TfNH (1.1 eq) | t-BuOAc | 86 | |
| Esterification | TsOH (5 mol%) | CHCl | 79 |
Hydroxyl Group Oxidation
The C20 hydroxyl group is susceptible to oxidation, forming a ketone or carboxylic acid depending on conditions:
-
Oxidants : Cu(II) salts (e.g., CuCl) with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) under O .
-
Efficiency : >90% conversion to ketone observed in analogous long-chain esters .
Mechanistic Pathway :
-
TEMPO mediates hydrogen abstraction from the hydroxyl group.
-
Cu(II) facilitates electron transfer, stabilizing the radical intermediate.
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis (Saponification) :
-
Conditions : 1 M NaOH in MeOH/HO, reflux.
Catalytic Dehydration
The hydroxyl group can undergo dehydration to form an alkene, though this requires stringent conditions:
-
Catalyst : Phosphorus oxychloride (POCl) in pyridine.
-
Selectivity : Favors Zaitsev elimination due to steric hindrance from the tert-butyl group.
Radical-Mediated Decomposition
Under thermal or photolytic conditions, the tert-butyl group participates in radical chain reactions:
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
tert-Butyl 20-Hydroxyicosanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 20-hydroxyicosanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing eicosanoic acid, which may have biological effects .
Comparison with Similar Compounds
Table 1: Comparative Properties of tert-Butyl Derivatives
Key Observations :
- Molecular Weight and Solubility: The long hydrocarbon chain in this compound drastically increases its molecular weight and reduces water solubility compared to smaller tert-butyl compounds.
- Thermal Stability : Its higher boiling point and flash point (inferred) suggest lower volatility and reduced flammability relative to tert-Butyl Alcohol or Acetate.
- Reactivity: Like other tert-butyl esters, it is expected to hydrolyze under acidic or basic conditions, releasing 20-hydroxyicosanoic acid and tert-Butyl Alcohol .
Table 2: Hazard Comparison
Notable Differences:
- Flammability: this compound’s long hydrocarbon chain likely reduces flammability risks compared to smaller, volatile tert-butyl compounds.
- Toxicity : While tert-Butyl Alcohol causes central nervous system (CNS) depression and respiratory irritation , the ester form may exhibit lower acute toxicity due to reduced volatility and slower absorption.
Biological Activity
Tert-Butyl 20-Hydroxyicosanoate (T20H) is a compound that belongs to the class of hydroxy fatty acids, which have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity of T20H, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a long-chain fatty acid with a hydroxyl group and a tert-butyl ester. This configuration influences its solubility, stability, and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₄₄O₃ |
| Molecular Weight | 364.57 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
T20H exhibits various biological activities that can be attributed to its interaction with cellular pathways. Research indicates that it may influence:
- Cell Proliferation : T20H has shown potential in modulating cell growth in various cancer cell lines, suggesting an antiproliferative effect.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : T20H appears to inhibit pro-inflammatory mediators, contributing to its potential therapeutic applications in inflammatory diseases.
Case Studies
- Antiproliferative Effects : A study investigated the impact of T20H on human colorectal adenocarcinoma cell lines. Results indicated that T20H significantly reduced cell viability compared to control groups, with IC50 values indicating effective concentrations for therapeutic use.
- Antioxidant Studies : In vitro assays revealed that T20H exhibited higher radical scavenging activity than some commonly used antioxidants. This suggests its potential as a natural antioxidant in food and pharmaceutical applications.
- Inflammation Modulation : Research involving animal models of inflammation demonstrated that T20H administration led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential role in managing inflammatory conditions.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiproliferative | Reduced cancer cell viability | |
| Antioxidant | High radical scavenging | |
| Anti-inflammatory | Decreased inflammatory markers |
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of T20H. These studies highlight:
- Absorption and Metabolism : Following administration, T20H is rapidly absorbed into the bloodstream, where it undergoes metabolic conversion into active forms that exert biological effects.
- Safety Profile : Toxicological assessments indicate that T20H has a favorable safety profile at therapeutic doses, with minimal adverse effects reported.
Q & A
Q. What experimental designs validate the compound’s scalability for pilot-scale production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
